2-Nitro-N-(2-phenylethyl)-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline
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Overview
Description
2-Nitro-N-(2-phenylethyl)-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitro group, a phenylethyl group, and a pyridinyl-oxadiazolyl moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(2-phenylethyl)-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline typically involves multi-step organic reactions. The process may start with the nitration of aniline derivatives, followed by the introduction of the phenylethyl group through alkylation reactions. The formation of the oxadiazole ring can be achieved via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-(2-phenylethyl)-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane may be used depending on the reaction requirements.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Nitro-N-(2-phenylethyl)-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(2-phenylethyl)-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxadiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide
- 1-[(5-Nitro-2-thienyl)methyl]pyrrolidine
Uniqueness
2-Nitro-N-(2-phenylethyl)-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-nitro-N-(2-phenylethyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c27-26(28)19-14-17(20-24-21(29-25-20)16-9-11-22-12-10-16)6-7-18(19)23-13-8-15-4-2-1-3-5-15/h1-7,9-12,14,23H,8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHAVHVIEVZKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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